molecular formula C21H20N4O4 B10995038 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10995038
M. Wt: 392.4 g/mol
InChI Key: XGGNOZWMSTURCK-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound featuring a benzodioxole group and a beta-carboline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Amidation Reaction: The benzodioxole intermediate is then reacted with an appropriate amine to form the benzodioxole amine.

    Formation of the Beta-Carboline Core: This involves the Pictet-Spengler reaction, where tryptamine is condensed with an aldehyde to form the beta-carboline structure.

    Coupling Reaction: Finally, the benzodioxole amine is coupled with the beta-carboline intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The amine group in the benzodioxole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrase and kinases.

    Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal strains.

Medicine

    Anticancer: Demonstrates cytotoxic activity against various cancer cell lines.

    Neuroprotection: Potential use in protecting neurons from oxidative stress and apoptosis.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its biological activities.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.

    Signal Transduction: Interferes with signaling pathways, such as those involving kinases, leading to altered cellular responses.

    Apoptosis Induction: Induces programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of the benzodioxole and beta-carboline structures is unique and contributes to its diverse biological activities.

    Biological Activity: Exhibits a broader range of activities compared to simpler analogs, making it a versatile compound for research and development.

Conclusion

This compound is a compound of significant interest due to its complex structure and diverse applications in various fields of science and industry

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H20N4O4/c26-20(23-13-5-6-18-19(9-13)29-12-28-18)10-22-21(27)25-8-7-15-14-3-1-2-4-16(14)24-17(15)11-25/h1-6,9,24H,7-8,10-12H2,(H,22,27)(H,23,26)

InChI Key

XGGNOZWMSTURCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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